molecular formula C24H16F3N3O B2422922 2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide CAS No. 321433-24-3

2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B2422922
CAS No.: 321433-24-3
M. Wt: 419.407
InChI Key: FYIFJDMANNXPBX-UHFFFAOYSA-N
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Description

2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with diphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate aromatic aldehydes with urea or thiourea, followed by cyclization to form the pyrimidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The choice of solvents, catalysts, and purification techniques also plays a crucial role in the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-diphenylpyrimidine-5-carboxamide: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.

    N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide: Lacks the diphenyl groups, leading to variations in reactivity and applications.

Uniqueness

2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is unique due to the presence of both diphenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c25-24(26,27)18-11-13-19(14-12-18)29-23(31)20-15-28-22(17-9-5-2-6-10-17)30-21(20)16-7-3-1-4-8-16/h1-15H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIFJDMANNXPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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